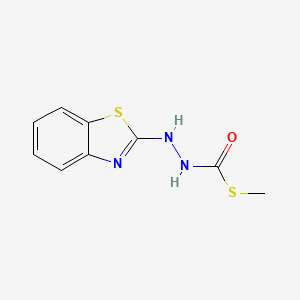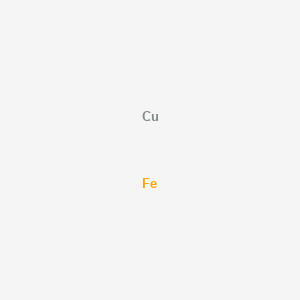
copper;iron
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Copper and iron are two essential transition metals that play significant roles in various biological, chemical, and industrial processes. Copper, with its high electrical and thermal conductivity, is widely used in electrical wiring and electronics. Iron, known for its strength and abundance, is a crucial component in construction and manufacturing. When combined, copper and iron form various compounds that exhibit unique properties and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Copper and iron compounds can be synthesized through various methods. One common approach is the reaction between metallic iron and copper(II) sulfate solution, which produces copper and iron(II) sulfate. This reaction is typically carried out in an aqueous medium at room temperature .
Industrial Production Methods: In industrial settings, copper and iron compounds are often produced through large-scale processes. For example, copper can be extracted from its ores through smelting and electrolysis, while iron is typically obtained from its ores using blast furnaces. The resulting metals can then be combined to form alloys or other compounds through controlled chemical reactions .
Analyse Des Réactions Chimiques
Types of Reactions: Copper and iron compounds undergo various chemical reactions, including oxidation, reduction, and substitution. For instance, iron reacts with copper(II) sulfate to form iron(II) sulfate and copper metal. This is a redox reaction where iron is oxidized, and copper is reduced .
Common Reagents and Conditions: Common reagents used in reactions involving copper and iron compounds include sulfuric acid, nitric acid, and various reducing agents. These reactions are often carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from reactions involving copper and iron compounds include copper metal, iron(II) sulfate, and various copper-iron alloys. These products have diverse applications in different fields, such as electronics, construction, and catalysis .
Applications De Recherche Scientifique
Copper and iron compounds have numerous scientific research applications. In chemistry, they are used as catalysts in various reactions, including coupling reactions and oxidation processes . In biology, copper and iron play essential roles in enzymatic reactions and are crucial for the proper functioning of living organisms . In medicine, copper and iron compounds are explored for their potential anticancer properties and their ability to induce cell death through mechanisms such as apoptosis and cuproptosis . In industry, these compounds are used in the production of high-strength materials, electrical wiring, and various alloys .
Mécanisme D'action
The mechanism of action of copper and iron compounds involves various molecular targets and pathways. Copper compounds can induce tumor cell death through the generation of reactive oxygen species (ROS), inhibition of angiogenesis, and activation of apoptosis signaling pathways . Iron compounds, on the other hand, are essential for the production of hemoglobin and play a crucial role in oxygen transport and cellular respiration .
Comparaison Avec Des Composés Similaires
Copper and iron compounds can be compared with other transition metal compounds, such as those of zinc, nickel, and cobalt. While copper and iron are known for their high electrical and thermal conductivity, zinc and nickel are often used for their corrosion resistance and catalytic properties. Cobalt compounds are known for their magnetic properties and are used in various electronic applications . The unique combination of copper and iron in compounds provides a balance of conductivity, strength, and catalytic activity, making them valuable in diverse applications.
Similar Compounds:- Zinc compounds
- Nickel compounds
- Cobalt compounds
Propriétés
Numéro CAS |
11084-94-9 |
|---|---|
Formule moléculaire |
CuFe |
Poids moléculaire |
119.39 g/mol |
Nom IUPAC |
copper;iron |
InChI |
InChI=1S/Cu.Fe |
Clé InChI |
IYRDVAUFQZOLSB-UHFFFAOYSA-N |
SMILES canonique |
[Fe].[Cu] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


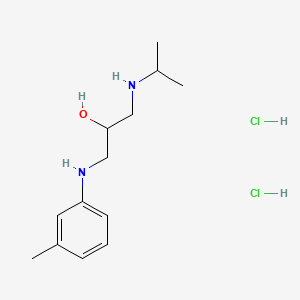

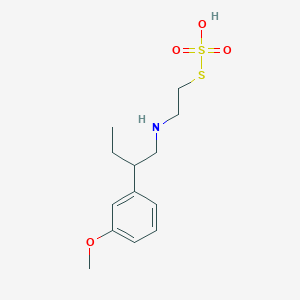

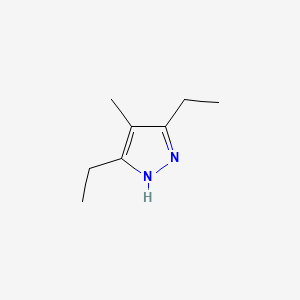

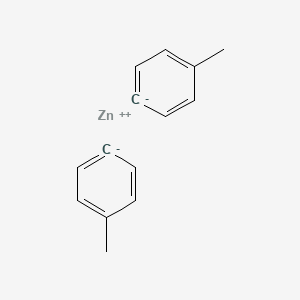
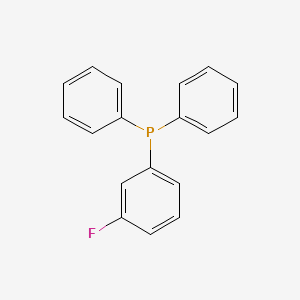
![[2-(2-Chlorophenyl)-1,3-dioxolan-4-yl]methyl acetate](/img/structure/B14720490.png)
![4-[(E)-(4-Methoxyphenyl)diazenyl]phenyl hexanoate](/img/structure/B14720497.png)

![Phenol, 2-[bis[4-(dimethylamino)phenyl]methyl]-](/img/structure/B14720507.png)

